2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline
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Overview
Description
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is a complex organic compound that features a quinoline core substituted with a chloro group, a furan ring, and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline typically involves multi-step organic reactions
Quinoline Core Synthesis: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Furan-Pyrazole Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. The pyrazole ring can be formed by the reaction of hydrazines with 1,3-diketones.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring in the compound can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyrazole ring can be reduced to form dihydropyrazoles or pyrazolines.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products
Oxidation: Furanones or quinoline-N-oxides.
Reduction: Dihydropyrazoles or pyrazolines.
Substitution: Aminoquinolines or thioquinolines.
Scientific Research Applications
Chemistry
In chemistry, 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, derivatives of this compound are studied for their potential therapeutic properties. The presence of the quinoline and pyrazole rings, both known for their pharmacological activities, makes it a promising scaffold for the development of new drugs.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific electronic or optical properties, owing to the presence of the furan and quinoline rings.
Mechanism of Action
The mechanism of action of 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline is not fully understood, but it is believed to involve interactions with various molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of proteins, potentially inhibiting or modulating their activity. The chloro group and the heterocyclic rings may play crucial roles in binding to these targets and exerting biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline: Lacks the methoxy groups, which may affect its reactivity and biological activity.
3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline: Lacks the chloro group, which may influence its chemical properties and interactions with biological targets.
2-chloro-6,7-dimethoxyquinoline:
Uniqueness
The unique combination of the chloro group, furan ring, and pyrazole moiety in 2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-chloro-3-[3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]-6,7-dimethoxyquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c1-23-16-7-10-6-11(18(19)20-12(10)9-17(16)24-2)13-8-14(22-21-13)15-4-3-5-25-15/h3-7,9,13,21H,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJBXMUZCNIPAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1OC)Cl)C3CC(=NN3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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